molecular formula C7H13ClFNO2 B2762756 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2413876-60-3

3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2762756
CAS No.: 2413876-60-3
M. Wt: 197.63
InChI Key: VFFDAMIEZBYUOJ-UHFFFAOYSA-N
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Description

3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a synthetic organic compound with the molecular formula C7H12FNO2·HCl. This compound is notable for its unique structure, which includes a fluorine atom and a pyrrolidine ring, making it of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpyrrolidine and fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine-3-carboxylic acid;hydrochloride
  • 4,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
  • 3-Fluoro-4-methylpyrrolidine-3-carboxylic acid;hydrochloride

Uniqueness

3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of both a fluorine atom and two methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNLTEPPFGDKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1(C(=O)O)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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